Regioisomeric Scaffold Divergence: [4,5-c] vs. [4,5-b] Imidazopyridin-2-one Target Engagement
The [4,5-c] imidazopyridin-2-one regioisomer engages a fundamentally different biological target space compared to the [4,5-b] isomer. Optimized [4,5-c] derivatives achieve low nanomolar DNA-PK inhibition: compound 78 (DNA-PK-IN-14) demonstrates an IC50 of 7.95 nM against DNA-PK , while the class progenitor compound SN39536 exhibits low nanomolar DNA-PK inhibition with substantial selectivity across the PIKK and PI3K families [1]. In contrast, the [4,5-b] regioisomer (CAS 185961-99-3) is documented exclusively as a synthetic intermediate for CGRP receptor antagonists (Telcagepant, Rimegepant) with no reported intrinsic kinase activity . This target engagement divergence arises from the distinct spatial orientation of the pyridine nitrogen, which alters hydrogen-bonding geometry at the kinase hinge region.
| Evidence Dimension | Primary biological target engagement |
|---|---|
| Target Compound Data | DNA-PK IC50 = 7.95 nM (for lead-optimized [4,5-c] derivative compound 78); Scaffold class validated as DNA-PK and SFK inhibitors |
| Comparator Or Baseline | [4,5-b] regioisomer (CAS 185961-99-3): No intrinsic kinase inhibition reported; established use solely as CGRP antagonist intermediate |
| Quantified Difference | Target class divergence: [4,5-c] → DNA-PK / SFK kinase inhibition vs. [4,5-b] → CGRP receptor antagonism intermediate. Quantitative potency: nanomolar DNA-PK inhibition vs. no measurable kinase activity. |
| Conditions | Biochemical kinase assay for compound 78; recombinant DNA-PK enzyme. Comparator data from published synthetic intermediate applications. |
Why This Matters
Selection of the correct regioisomer is binary: the [4,5-c] scaffold is required for kinase inhibitor programs (DNA-PK, SFK), while the [4,5-b] isomer is restricted to CGRP antagonist synthesis; interchange would direct a medicinal chemistry program to entirely distinct therapeutic targets.
- [1] Hay MP, Hong CR, Liew LP, et al. Abstract A001: Discovery of imidazo[4,5-c]pyridin-2-ones as selective inhibitors of DNA-dependent protein kinase and effective radiosensitizers. Cancer Res. 2024;84(1_Supplement):A001. View Source
